molecular formula C8H6N4O4S2 B078182 5,5'-Dithiodiuracil CAS No. 10320-87-3

5,5'-Dithiodiuracil

Cat. No. B078182
CAS RN: 10320-87-3
M. Wt: 286.3 g/mol
InChI Key: QJVBBTQJGKITKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5'-Dithiodiuracil (DTU) is a sulfur-containing heterocyclic compound that has been extensively studied for its various biological properties. DTU has been found to possess antiviral, antitumor, and anti-inflammatory activities.

Mechanism Of Action

The mechanism of action of 5,5'-Dithiodiuracil is not fully understood. However, it has been proposed that 5,5'-Dithiodiuracil exerts its antiviral activity by inhibiting the viral DNA polymerase. 5,5'-Dithiodiuracil has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 5,5'-Dithiodiuracil has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of inflammatory cytokines.

Biochemical And Physiological Effects

5,5'-Dithiodiuracil has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5,5'-Dithiodiuracil has also been found to inhibit the production of inflammatory cytokines, which can reduce inflammation. Additionally, 5,5'-Dithiodiuracil has been found to inhibit the replication of various viruses, which can prevent viral infections.

Advantages And Limitations For Lab Experiments

5,5'-Dithiodiuracil has several advantages and limitations for lab experiments. One of the advantages of 5,5'-Dithiodiuracil is that it has been extensively studied for its various biological properties, which makes it a valuable tool for research. Additionally, 5,5'-Dithiodiuracil is relatively easy to synthesize and purify, which makes it readily available for research. However, one of the limitations of 5,5'-Dithiodiuracil is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 5,5'-Dithiodiuracil. One direction is to further investigate the mechanism of action of 5,5'-Dithiodiuracil, which could lead to the development of more effective antiviral, antitumor, and anti-inflammatory therapies. Another direction is to investigate the potential of 5,5'-Dithiodiuracil as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, there is a need for more studies to investigate the toxicity and safety of 5,5'-Dithiodiuracil, which could lead to its development as a therapeutic agent.

Synthesis Methods

5,5'-Dithiodiuracil can be synthesized by the reaction of uracil with sulfur dichloride in the presence of triethylamine. The reaction yields a white crystalline solid, which can be purified by recrystallization. The purity of 5,5'-Dithiodiuracil can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

5,5'-Dithiodiuracil has been extensively studied for its various biological properties. It has been found to possess antiviral activity against herpes simplex virus type 1 and 2, influenza A virus, and human immunodeficiency virus type 1. 5,5'-Dithiodiuracil has also been found to possess antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, 5,5'-Dithiodiuracil has been found to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

properties

CAS RN

10320-87-3

Product Name

5,5'-Dithiodiuracil

Molecular Formula

C8H6N4O4S2

Molecular Weight

286.3 g/mol

IUPAC Name

5-[(2,4-dioxo-1H-pyrimidin-5-yl)disulfanyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H6N4O4S2/c13-5-3(1-9-7(15)11-5)17-18-4-2-10-8(16)12-6(4)14/h1-2H,(H2,9,11,13,15)(H2,10,12,14,16)

InChI Key

QJVBBTQJGKITKK-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1)SSC2=CNC(=O)NC2=O

Canonical SMILES

C1=C(C(=O)NC(=O)N1)SSC2=CNC(=O)NC2=O

Other CAS RN

10320-87-3

Origin of Product

United States

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